molecular formula C10H10BNO2S B14079032 (3-Methyl-5-(thiazol-5-yl)phenyl)boronic acid

(3-Methyl-5-(thiazol-5-yl)phenyl)boronic acid

Cat. No.: B14079032
M. Wt: 219.07 g/mol
InChI Key: KDZKBOPPTVWYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-5-(thiazol-5-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thiazole ring and a methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-(thiazol-5-yl)phenyl)boronic acid typically involves the following steps:

    Bromination: The starting material, 3-methyl-5-(thiazol-5-yl)phenyl, is brominated to introduce a bromine atom at the desired position.

    Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium.

    Borylation: The lithiated intermediate is then treated with a boron source, such as trimethyl borate or boron tribromide, to introduce the boronic acid group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The thiazole ring can undergo reduction under specific conditions to form the corresponding dihydrothiazole.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Reduction: Formation of dihydrothiazoles.

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Biology:

    Bioconjugation: Utilized in the development of bioconjugates for labeling and detection of biomolecules.

Medicine:

    Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The primary mechanism of action for (3-Methyl-5-(thiazol-5-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Molecular Targets and Pathways:

    Palladium Catalyst: The palladium catalyst is the primary molecular target, facilitating the formation and breaking of bonds during the reaction.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the thiazole and methyl substituents, making it less versatile in certain synthetic applications.

    (4-Methylphenyl)boronic Acid: Similar structure but lacks the thiazole ring, affecting its reactivity and applications.

    (3-Thiazolyl)boronic Acid: Contains the thiazole ring but lacks the methyl group, influencing its steric and electronic properties.

Uniqueness:

    Structural Features: The presence of both the thiazole ring and the methyl group in (3-Methyl-5-(thiazol-5-yl)phenyl)boronic acid provides unique steric and electronic properties, enhancing its reactivity and selectivity in various chemical reactions.

    Versatility: Its ability to participate in a wide range of reactions, particularly Suzuki-Miyaura coupling, makes it a valuable compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C10H10BNO2S

Molecular Weight

219.07 g/mol

IUPAC Name

[3-methyl-5-(1,3-thiazol-5-yl)phenyl]boronic acid

InChI

InChI=1S/C10H10BNO2S/c1-7-2-8(10-5-12-6-15-10)4-9(3-7)11(13)14/h2-6,13-14H,1H3

InChI Key

KDZKBOPPTVWYNP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C2=CN=CS2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.